molecular formula C19H18FNO4S B2359389 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one CAS No. 899214-84-7

6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one

Cat. No.: B2359389
CAS No.: 899214-84-7
M. Wt: 375.41
InChI Key: RGGOYWROZFQYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the ethoxy and ethyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution could produce a variety of substituted quinoline derivatives.

Scientific Research Applications

6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays to study enzyme interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one would depend on its specific application. In a medicinal context, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a crucial role in binding to the active site of enzymes, while the quinoline core may interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Sulfonylquinolines: A class of compounds with sulfonyl groups attached to the quinoline core, known for their diverse biological activities.

Uniqueness

6-ethoxy-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one is unique due to the presence of the ethoxy and ethyl groups, which may enhance its lipophilicity and bioavailability. The fluorine atom can also significantly influence its biological activity and metabolic stability.

Properties

IUPAC Name

6-ethoxy-1-ethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-3-21-12-18(26(23,24)15-8-5-13(20)6-9-15)19(22)16-11-14(25-4-2)7-10-17(16)21/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGOYWROZFQYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.